molecular formula C12H13NO B14254902 1-(2-Methylquinolin-1(2H)-yl)ethan-1-one CAS No. 165687-25-2

1-(2-Methylquinolin-1(2H)-yl)ethan-1-one

Cat. No.: B14254902
CAS No.: 165687-25-2
M. Wt: 187.24 g/mol
InChI Key: BGIGIYZTNYGVMB-UHFFFAOYSA-N
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Description

1-(2-Methylquinolin-1(2H)-yl)ethan-1-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylquinolin-1(2H)-yl)ethan-1-one typically involves the reaction of 2-methylquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylquinolin-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(2-Methylquinolin-1(2H)-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylquinolin-1(2H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 1-(2-Methylquinolin-1(2H)-yl)ethan-1-one.

    2-Methylquinoline: A closely related compound with similar structural features.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

165687-25-2

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(2-methyl-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H13NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-9H,1-2H3

InChI Key

BGIGIYZTNYGVMB-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=CC=CC=C2N1C(=O)C

Origin of Product

United States

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